N1,4-Dimethylbenzene-1,2-diamine
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Overview
Description
N1,4-Dimethylbenzene-1,2-diamine: is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 4 position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to form 1,2-diaminobenzene.
Direct Methylation: Another method involves the direct methylation of 1,2-diaminobenzene using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production typically involves the nitration of benzene, followed by catalytic hydrogenation to form 1,2-diaminobenzene. The final step involves methylation using methylating agents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: N1,4-Dimethylbenzene-1,2-diamine is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Biology: In biological research, it is used as a reagent for the detection and quantification of certain biomolecules .
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N1,4-Dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The exact pathways and molecular targets involved vary depending on the specific application and context .
Comparison with Similar Compounds
N,N-Dimethyl-1,4-phenylenediamine: Similar in structure but with different substitution patterns.
N,N-Dimethyl-1,2-phenylenediamine: Another isomer with methyl groups at different positions.
1,2-Diaminobenzene: The parent compound without methyl substitutions.
Uniqueness: N1,4-Dimethylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other isomers may not be as effective .
Properties
IUPAC Name |
1-N,4-dimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDAKOKYPOJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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